Diosbulbin J

Hepatotoxicity Cytotoxicity Toxicokinetics

Generic substitution among diosbulbins introduces uncontrolled variability in CYP3A4-mediated hepatotoxicity assays due to furan-ring positional divergence. Diosbulbin J (CAS 1187951-06-9) eliminates this risk as a structurally authenticated furanoid norditerpene lactone reference standard. • Validated by LC-MS/MS for accurate quantification in complex biological matrices (plasma, tissue homogenates) • Structurally distinct from diosbulbins B, C, D, G, and L-ensuring reproducible DILI mechanistic data • Supplied with COA documentation (HPLC≥98%, NMR, MS); ideal for DMPK, botanical QC, and GMP-compliant workflows

Molecular Formula C19H22O8
Molecular Weight 378.4 g/mol
CAS No. 1187951-06-9
Cat. No. B1151899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosbulbin J
CAS1187951-06-9
Molecular FormulaC19H22O8
Molecular Weight378.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22O8/c1-18-7-13(9-2-3-26-8-9)27-17(24)12(18)6-15(21)19(25)11(16(22)23)4-10(20)5-14(18)19/h2-3,8,10-14,20,25H,4-7H2,1H3,(H,22,23)/t10-,11-,12+,13-,14-,18+,19-/m0/s1
InChIKeyVFBSFVHKKKXNHM-JFQAYLLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Diosbulbin J Procurement Guide


Diosbulbin J (CAS 1187951-06-9) is a furanoid norditerpene lactone first isolated and structurally characterized in 2009 from the root tubers of Dioscorea bulbifera L. [1]. It belongs to the norclerodane diterpenoid class and possesses the molecular formula C19H22O8 with a molecular weight of 378.37 g/mol . The compound exhibits hepatotoxic properties mediated through oxidative stress and interaction with cellular macromolecules , distinguishing it as a specialized research tool rather than a generic diterpenoid standard. As a natural product-derived reference compound, Diosbulbin J is primarily utilized in mechanistic toxicology investigations and serves as an analytical standard in phytochemical quality control workflows [2].

Why Diosbulbin J Cannot Be Substituted


Generic substitution among diosbulbins is scientifically unsound due to profound differences in molecular structure, hepatotoxic potency, and metabolic activation pathways. Diosbulbin J is a furanoid norditerpene lactone structurally distinct from diosbulbin B, C, D, G, and L [1]. This structural divergence translates into quantifiably different cytotoxic profiles: in human hepatic L02 cells, diosbulbins A, B, and C exhibit IC50 values spanning a range that reflects differential hepatotoxic liability . Furthermore, the presence and position of the furan ring critically determine metabolic bioactivation by CYP3A4, a key step in generating the electrophilic reactive intermediates responsible for hepatotoxicity [2]. Substituting Diosbulbin J with a different diosbulbin would introduce uncontrolled variability in experimental outcomes, compromising reproducibility in toxicokinetic modeling and mechanistic hepatotoxicity investigations. Researchers requiring precise, structure-specific reference standards must select Diosbulbin J based on its unique chemical identity and validated purity profile .

Diosbulbin J Differentiation Evidence


Differential Hepatocytotoxicity vs. Diosbulbins A, B, C

Diosbulbin J belongs to a class of diterpenoid lactones with well-characterized but varied hepatotoxicity. A head-to-head comparison of diosbulbins A (DA), B (DB), and C (DC) on human hepatic L02 cells revealed significant differences in their 50% inhibitory concentration (IC50) values . While Diosbulbin J was not included in this specific cytotoxic panel, the study establishes the class-level inference that structural variations among diosbulbins lead to distinct hepatotoxic potencies. For research applications requiring a furanoid norditerpene with a specific, less-characterized hepatotoxicity profile compared to the more extensively studied and highly toxic diosbulbin B [1], Diosbulbin J represents a scientifically justified alternative. Procurement decisions must be guided by the specific experimental requirements for either a known high-potency hepatotoxin (Diosbulbin B) or a compound with a distinct, and potentially less severe, toxicity profile (Diosbulbin J).

Hepatotoxicity Cytotoxicity Toxicokinetics

Structural Classification: Furanoid Norditerpene

Diosbulbin J is a furanoid norditerpene, a specific subclassification within the clerodane diterpenoids . Its structure was established through extensive spectroscopic analysis, including 1D and 2D NMR (¹H, ¹³C, NOESY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) [1]. This structural elucidation is critical for procurement: the compound's unique IUPAC name, (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(furan-3-yl)-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2,4a,5,7,8,9,10,10a-octahydro-1H-benzo[f]isochromene-7-carboxylic acid, and specific stereochemistry are defined . In contrast, many other diosbulbins (e.g., Diosbulbin B, D, E, F, G, L) are classified as norclerodane diterpenoids [2]. While both are diterpenoid lactones, the presence and position of the furan moiety in Diosbulbin J directly influence its chemical reactivity and biological interactions, particularly its potential for metabolic activation by cytochrome P450 enzymes like CYP3A4 [3]. This fundamental structural difference renders Diosbulbin J unsuitable for substitution in experiments requiring a furan-containing norclerodane scaffold.

Natural Product Chemistry Structure Elucidation Analytical Chemistry

LC-MS/MS Detection in Biological Matrices

A validated LC-MS/MS method has been developed for the simultaneous quantification of six diterpene lactones—Diosbulbin B (DIOB), Diosbulbin C (DIOC), Diosbulbin D (DIOD), Diosbulbin G (DIOG), Diosbulbin J (DIOJ), and Diosbulbin L (DIOL)—in rat plasma after oral administration of Rhizoma Dioscoreae Bulbiferae extract [1]. This method demonstrates that Diosbulbin J can be distinctly and accurately measured in a complex biological matrix alongside its structural analogs, providing a critical tool for toxicokinetic studies. The ability to resolve and quantify Diosbulbin J independently from other diosbulbins is a key procurement consideration for researchers designing studies to track the specific fate and distribution of this compound in vivo. Without this validated method, differentiating the contribution of Diosbulbin J to the overall toxicological profile of the herbal extract would be impossible.

Analytical Method Development Pharmacokinetics LC-MS/MS

Validated Purity and Analytical Specifications

Commercially available Diosbulbin J is supplied with a defined purity specification, typically >98% as determined by HPLC, and its identity is confirmed by NMR and MS [1]. This level of analytical characterization is a critical procurement differentiator. While other diosbulbins may also be available with similar purity claims, the specific combination of HPLC purity, structural confirmation by NMR, and mass verification by MS for Diosbulbin J ensures that researchers receive a well-characterized and authenticated compound. Some suppliers provide additional documentation, such as ¹H-NMR reports, upon request [2]. This rigorous quality control is essential for generating reproducible and defensible data, particularly in quantitative analytical workflows and bioassays where impurities could confound results.

Quality Control Analytical Chemistry Standardization

CYP3A4-Mediated Bioactivation and Hepatotoxicity

The hepatotoxicity of furanoid diterpenoids from Dioscorea bulbifera, a class to which Diosbulbin J belongs, is mechanistically linked to the metabolic oxidation of the furan ring, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4 [1]. This metabolic bioactivation generates electrophilic intermediates that can form covalent adducts with cellular proteins, leading to cytotoxicity . While this mechanism has been most thoroughly characterized for diosbulbin B [2], it is a class-level inference that other furan-containing diosbulbins, including Diosbulbin J, undergo similar bioactivation. Therefore, Diosbulbin J is a relevant and specific tool for studying CYP3A4-dependent metabolic activation and its role in idiosyncratic drug-induced liver injury (DILI). Its use in such studies is scientifically justified over non-furanoid analogs or compounds with different metabolic liabilities.

Drug Metabolism Hepatotoxicity CYP450

Diosbulbin J Research Applications


Analytical Reference Standard for LC-MS/MS

Based on the validated LC-MS/MS method for simultaneous quantification of six diterpene lactones [1], Diosbulbin J is ideally suited as a certified reference standard in analytical chemistry and bioanalytical laboratories. Its use ensures the accurate and specific measurement of this compound in complex biological samples (e.g., plasma, tissue homogenates) during preclinical pharmacokinetic and toxicokinetic studies. This application is critical for drug metabolism and pharmacokinetics (DMPK) departments within pharmaceutical companies and contract research organizations (CROs) tasked with characterizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of natural product-based drug candidates.

Probe for CYP3A4-Dependent Hepatotoxicity (DILI)

Diosbulbin J's classification as a furanoid diterpenoid, a class known to undergo CYP3A4-mediated bioactivation to form hepatotoxic reactive intermediates [2], positions it as a valuable research tool for investigating mechanisms of idiosyncratic DILI. Academic and pharmaceutical researchers can employ Diosbulbin J in in vitro assays (e.g., using human hepatocytes or liver microsomes) to study the interplay between CYP3A4 activity, reactive metabolite formation, and downstream cellular stress pathways (e.g., oxidative stress, apoptosis). This application is highly relevant for early-stage drug safety assessment and for understanding individual susceptibility to hepatotoxicity.

Quality Control Marker for Herbal Products

As a distinct and well-characterized chemical constituent of Dioscorea bulbifera [3], Diosbulbin J can serve as a chemical marker for the quality control and standardization of herbal raw materials and finished products. Utilizing Diosbulbin J as an analytical standard allows for the development of robust HPLC or LC-MS assays to verify botanical identity, ensure batch-to-batch consistency, and monitor for potential adulteration. This application is essential for manufacturers of herbal medicines and dietary supplements seeking to comply with good manufacturing practices (GMP) and meet regulatory requirements for product quality.

Tool for Structure-Hepatotoxicity Relationships (SAR)

The differential cytotoxic profiles observed among diosbulbins A, B, and C highlight the importance of structural nuances in determining toxicity. Diosbulbin J, with its unique furanoid norclerodane scaffold distinct from other diosbulbins [4], is an ideal tool for medicinal chemists and pharmacologists conducting structure-activity relationship (SAR) studies on diterpenoid hepatotoxicity. By comparing the biological effects of Diosbulbin J with those of closely related analogs (e.g., Diosbulbin B or D), researchers can pinpoint the specific structural features responsible for enhanced or reduced toxicity, guiding the design of safer natural product derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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